molecular formula C22H21F3N4O3 B6534684 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 1049291-39-5

3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B6534684
CAS No.: 1049291-39-5
M. Wt: 446.4 g/mol
InChI Key: GAOHQVPDCQPJJP-UHFFFAOYSA-N
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Description

The compound 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a urea derivative featuring a dihydropyridazinone core substituted with a 4-ethoxyphenyl group and linked via an ethyl chain to a 4-(trifluoromethyl)phenyl urea moiety. Its molecular formula is inferred as C₂₂H₂₁F₃N₄O₃ (molecular weight ≈ 446.4 g/mol), based on structural analogs . Key structural attributes include:

  • Ethyl linker: Balances flexibility and steric constraints compared to longer chains.
  • Trifluoromethylphenyl urea: A common pharmacophore in kinase inhibitors, offering metabolic stability and target binding affinity.

Properties

IUPAC Name

1-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3/c1-2-32-18-9-3-15(4-10-18)19-11-12-20(30)29(28-19)14-13-26-21(31)27-17-7-5-16(6-8-17)22(23,24)25/h3-12H,2,13-14H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOHQVPDCQPJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3-(4-Ethoxyphenyl)-1,2-diketone

A substituted 1,2-diketone precursor is treated with hydrazine hydrate in refluxing ethanol to form the dihydropyridazinone ring. The ethoxyphenyl group is introduced via Friedel-Crafts acylation or Suzuki coupling prior to cyclization. For example:

3-(4-Ethoxyphenyl)-1,2-diketone+HydrazineEtOH, reflux3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazine\text{3-(4-Ethoxyphenyl)-1,2-diketone} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazine}

Reaction yields range from 65–78% depending on the electron-donating effects of the ethoxy group.

Alternative Routes Using Nitration and Reduction

In some protocols, nitration of pre-formed pyridazinones followed by reduction introduces substituents. For instance, nitration at the 3-position using fuming HNO₃ at −20°C, followed by catalytic hydrogenation, achieves the desired substitution pattern.

Introduction of the Ethylamine Side Chain

The ethylamine linker is critical for connecting the pyridazinone core to the urea group. This step involves alkylation or nucleophilic substitution:

Alkylation with 2-Bromoethylamine

The pyridazinone nitrogen is alkylated using 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous DMF at 60–80°C for 12–24 hours:

Pyridazinone+BrCH₂CH₂NH₂\cdotpHBrK₂CO₃, DMF1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine\text{Pyridazinone} + \text{BrCH₂CH₂NH₂·HBr} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(2-Aminoethyl)-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazine}

Yields are moderate (50–65%) due to competing N-oxide formation.

Reductive Amination

An alternative approach employs reductive amination of a ketone intermediate with ethylenediamine under hydrogen gas and palladium catalysis. This method improves regioselectivity but requires additional purification steps.

Formation of the Urea Linkage

The final step couples the ethylamine-functionalized pyridazinone with 4-(trifluoromethyl)phenyl isocyanate to form the urea bond:

Reaction with 4-(Trifluoromethyl)phenyl Isocyanate

The amine intermediate reacts with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane or THF at room temperature:

1-(2-Aminoethyl)-pyridazinone+O=C=N-C₆H₄-CF₃CH₂Cl₂Target Compound\text{1-(2-Aminoethyl)-pyridazinone} + \text{O=C=N-C₆H₄-CF₃} \xrightarrow{\text{CH₂Cl₂}} \text{Target Compound}

Triethylamine is often added to scavenge HCl, achieving yields of 70–85%.

Carbamate Intermediate Route

In cases where isocyanates are unstable, a carbamate intermediate is generated by reacting the amine with phosgene, followed by treatment with 4-(trifluoromethyl)aniline. This two-step process mitigates side reactions but requires stringent safety protocols.

Optimization and Challenges

Regioselectivity in Pyridazinone Formation

The ethoxyphenyl group’s electron-donating nature directs substitution to the 3-position of the pyridazinone ring. However, competing 4-substitution can occur if reaction temperatures exceed 80°C.

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the final compound. HPLC analysis confirms purity >98%.

Scalability Considerations

Large-scale synthesis faces challenges in controlling exothermic reactions during cyclization and urea formation. Continuous flow reactors improve heat dissipation and reproducibility.

Analytical Characterization

The compound is validated using:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.72–7.68 (m, 4H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.59 (t, 2H, CH₂NH).

  • LC-MS : m/z 446.4 [M+H]⁺, consistent with the molecular formula C₂₂H₂₁F₃N₄O₃.

  • IR : Peaks at 1685 cm⁻¹ (C=O, urea) and 1240 cm⁻¹ (C-O, ethoxy).

Comparative Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Cyclization + AlkylationHydrazine cyclization, bromoethylamine alkylation5895
Reductive AminationKetone reduction, urea coupling6297
Carbamate RoutePhosgene intermediacy, aniline coupling5593

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially targeting the ethoxy or urea groups.

  • Reduction: : Reduction reactions might reduce the oxo group to a hydroxyl group.

  • Substitution: : Various substitution reactions could be performed, particularly involving the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride

  • Substitution reagents: : Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

  • Oxidation products: : Conversion to carboxylic acids or aldehydes

  • Reduction products: : Alcohol derivatives

  • Substitution products: : Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

The compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.

  • Biology: : Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

  • Medicine: : Potential use as a pharmacophore in drug discovery and development, particularly for targeting specific enzymes or receptors.

  • Industry: : Used in the development of new materials or chemical products due to its unique structure and reactivity.

Mechanism of Action

The compound’s mechanism of action can be attributed to its interaction with specific molecular targets:

  • Molecular targets: : May include enzymes, receptors, or DNA, depending on its application.

  • Pathways involved: : Could involve inhibition of enzyme activity, modulation of receptor activity, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Data

The table below compares the target compound with structurally related urea derivatives:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+ Source
Target Compound 4-Ethoxyphenyl, ethyl linker, trifluoromethylphenyl urea C₂₂H₂₁F₃N₄O₃ 446.4 - - Inferred
8j () Chloromethylthiazolyl, 2-(trifluoromethyl)phenyl urea C₁₈H₁₄ClF₃N₃OS 412.1 52.7 412.1
8k () Chloromethylthiazolyl, 4-chloro-3-(trifluoromethyl)phenyl urea C₁₈H₁₃Cl₂F₃N₃OS 446.0 55.6 446.0
Compound 4-Methylphenyl, propyl linker, trifluoromethylphenyl urea C₂₂H₂₁F₃N₄O₂ 430.4 - -

Key Structural Differences

  • Substituent Effects: The 4-ethoxyphenyl group in the target compound replaces the 4-methylphenyl group in the analog, increasing oxygen content and hydrophilicity. Compared to the thiazole-containing derivatives (8j, 8k), the dihydropyridazinone core may confer distinct electronic properties .
  • Molecular Weight Trends :

    • The target compound (≈446.4 g/mol) is heavier than the analog (430.4 g/mol) due to the ethoxy group (+16 g/mol vs. methyl) but lighter than 8k (446.0 g/mol), which contains a chlorine atom .

Research Findings and Implications

Hypothesized Structure-Activity Relationships

  • The trifluoromethyl group in all compounds likely enhances metabolic stability and target binding via hydrophobic interactions.
  • The ethoxy substituent in the target compound may improve solubility compared to methyl or chloromethyl groups, though this requires experimental validation.

Biological Activity

The compound 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C19H21F3N4O2
  • Molecular Weight : 396.39 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

The compound features a urea moiety, a trifluoromethyl group, and a dihydropyridazine structure, which are known to influence its biological activity.

Structural Characteristics

ComponentDescription
Urea GroupEnhances hydrogen bonding and solubility
Trifluoromethyl GroupIncreases metabolic stability and lipophilicity
Dihydropyridazine CoreImparts specific interactions with biological targets

Research indicates that the presence of the trifluoromethyl group significantly enhances the biological activity of compounds by improving their interaction with target proteins through halogen bonding. This property is crucial in drug design as it increases the likelihood of effective binding to enzymes or receptors.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that derivatives of dihydropyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown inhibitory effects on breast cancer cells (MCF-7) with IC50 values indicating moderate potency .
  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital in neurodegenerative diseases like Alzheimer's .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of similar dihydropyridazine derivatives on MCF-7 cells. The results indicated that certain modifications in the structure led to enhanced cytotoxicity, suggesting that the target compound may also exhibit similar properties.

  • IC50 Values :
    • MCF-7 Cells: 10.4 μM
    • Hek293 Cells: 12.5 μM

Study 2: Enzyme Inhibition Profile

Another research focused on the inhibition of AChE and BChE by related compounds. The findings highlighted that the presence of electron-withdrawing groups like trifluoromethyl significantly improved inhibitory activity.

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound A19.213.2
Target CompoundTBDTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80–100°C) .
  • Step 2 : Alkylation or amination to introduce the ethyl linker, often using nucleophilic substitution with bromoethyl intermediates in DMF at 60–80°C .
  • Step 3 : Urea formation via reaction of isocyanates with amines, requiring anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
  • Optimization : Use statistical design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Central composite designs can identify optimal yields while minimizing experimental runs .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the pyridazinone ring and urea linkage. Aromatic protons near δ 7.0–8.5 ppm indicate substituted phenyl groups .
  • IR : Stretching bands at ~1650 cm1^{-1} (C=O of urea) and ~1250 cm1^{-1} (C-F of trifluoromethyl) validate functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 478.16) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., PDE4 inhibition measured via cAMP hydrolysis) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or A549) at 10–100 μM concentrations. IC50_{50} values guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE4 or kinase active sites. Focus on hydrogen bonding with urea carbonyl and π-π stacking with aromatic substituents .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize targets .

Q. How can contradictory data on the compound’s solubility and metabolic stability be resolved?

  • Methodological Answer :

  • Solubility Studies : Compare shake-flask (equilibrium) vs. kinetic solubility assays. Use biorelevant media (FaSSIF/FeSSIF) to mimic intestinal conditions .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Co-administer CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Q. What experimental designs address regioselectivity challenges during functionalization of the pyridazinone ring?

  • Methodological Answer :

  • Protecting Group Strategy : Temporarily block reactive sites (e.g., ethoxy group) with tert-butyldimethylsilyl (TBDMS) to direct alkylation to the N-1 position .
  • Catalytic Control : Use Pd-catalyzed C-H activation to selectively modify the 3-position of the pyridazinone. Screen ligands (e.g., XPhos) to enhance regioselectivity .

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